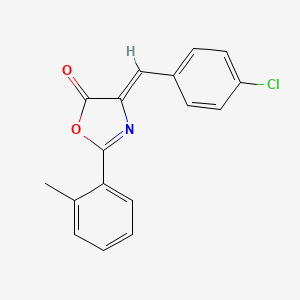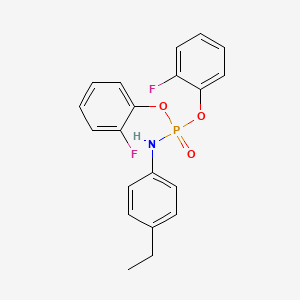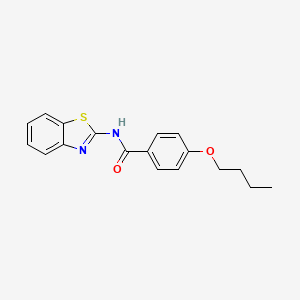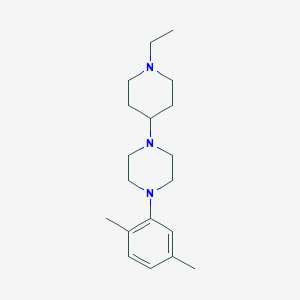
2-butyl-5-(4-ethoxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butyl-5-(4-ethoxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, commonly known as BMMD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. BMMD is a member of the family of dioxane derivatives, which are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
作用機序
The mechanism of action of BMMD is not fully understood, but it is believed to involve the inhibition of various cellular processes, such as DNA synthesis, protein synthesis, and cell signaling pathways. BMMD has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of various kinases, such as AKT and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
BMMD has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, BMMD has been shown to induce cell cycle arrest and apoptosis in cancer cells, while at high concentrations, it can cause cytotoxicity and necrosis. BMMD has also been shown to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
実験室実験の利点と制限
BMMD has several advantages for lab experiments, such as its high potency and selectivity for cancer cells, as well as its ability to induce apoptosis and cell cycle arrest. However, BMMD also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration and duration of exposure.
将来の方向性
There are several future directions for research on BMMD, including the development of more efficient synthesis methods, the investigation of its mechanism of action at the molecular level, and the evaluation of its potential applications in combination with other anticancer agents. BMMD also has potential applications in other fields of research, such as antiviral and antimicrobial therapy. Further research is needed to fully understand the biological activity and therapeutic potential of BMMD.
合成法
BMMD can be synthesized through a series of chemical reactions involving the condensation of 4-ethoxy-3-methoxybenzaldehyde with butyl malonate in the presence of piperidine to yield 2-butyl-4-ethoxy-3-methoxyphenylacetic acid. This intermediate is then converted to BMMD through a cyclization reaction with acetic anhydride and sulfuric acid. The yield of BMMD can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and reagent concentrations.
科学的研究の応用
BMMD has been studied extensively for its potential applications in various fields of research. One of the major areas of interest is its anticancer activity. BMMD has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. BMMD has also been investigated for its antiviral activity against HIV-1 and influenza A virus, as well as its antimicrobial activity against bacteria and fungi.
特性
IUPAC Name |
2-butyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-5-7-10-19(3)24-17(20)14(18(21)25-19)11-13-8-9-15(23-6-2)16(12-13)22-4/h8-9,11-12H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGRHXXHZODSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC(=C(C=C2)OCC)OC)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({[(3-phenylpropyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4886814.png)



![N-{[(anilinocarbonothioyl)amino]methyl}benzamide](/img/structure/B4886857.png)
![1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinecarbohydrazide](/img/structure/B4886861.png)
![N~2~-[4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]-N~1~-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B4886876.png)

![2-bromo-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4886899.png)
![1,7-diphenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B4886915.png)

![N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4886927.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one](/img/structure/B4886933.png)
![4-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B4886936.png)